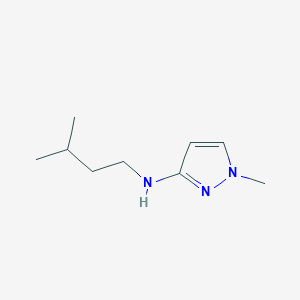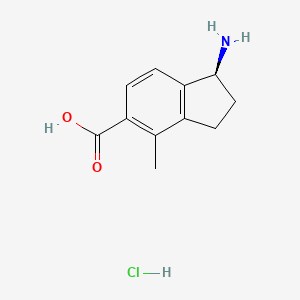![molecular formula C14H23N5 B11734081 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734081.png)
4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-1-(プロパン-2-イル)-N-{[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-3-アミンは、ピラゾール誘導体のクラスに属する合成有機化合物です。ピラゾールは、1位と2位に2つの窒素原子を含む、5員環の複素環式化合物です。この特定の化合物は、2つのピラゾール環の存在によって特徴付けられ、それぞれがプロパン-2-イル基で置換されており、一方のピラゾール環の4位にメチル基が存在します。
準備方法
合成経路と反応条件
4-メチル-1-(プロパン-2-イル)-N-{[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-3-アミンの合成は、以下の主要なステップを含む多段階プロセスによって達成できます。
-
ピラゾール環の形成: : 最初のステップは、ピラゾール環の合成です。これは、ヒドラジンと適切な1,3-ジカルボニル化合物(アセチルアセトンなど)を酸性または塩基性条件下で反応させることによって達成できます。反応は通常、環化を介してピラゾール環を形成します。
-
プロパン-2-イル基による置換: : 次のステップは、ピラゾール環の1位にプロパン-2-イル基を導入することです。これは、強塩基(水素化ナトリウムまたはtert-ブトキシドカリウムなど)の存在下で、プロパン-2-イルハライドを用いたアルキル化反応によって達成できます。
-
4位でのメチル化: : ピラゾール環の1つの4位にあるメチル基は、適切なメチル化剤(ヨウ化メチルなど)を塩基の存在下で用いたメチル化反応によって導入できます。
-
アミン結合の形成: : 最終ステップは、2つのピラゾール環間のアミン結合の形成です。これは、適切な還元剤(シアノホウ水素化ナトリウムなど)を適切なアミン前駆体の存在下で用いた還元的アミノ化反応によって達成できます。
工業生産方法
4-メチル-1-(プロパン-2-イル)-N-{[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-3-アミンの工業生産には、上記の合成経路を最適化して、より高い収率と純度を達成することが含まれる場合があります。これには、連続フローリアクター、高度な精製技術、廃棄物を最小限に抑え、生産コストを削減するためのプロセス最適化の使用が含まれる可能性があります。
化学反応の分析
反応の種類
-
酸化: : この化合物は、特にメチル基とプロパン-2-イル基で酸化反応を起こし、対応するアルコール、ケトン、またはカルボン酸を形成する可能性があります。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
-
還元: : 還元反応は、ピラゾール環を対応するジヒドロピラゾール誘導体に変換するために使用できます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
-
置換: : この化合物は、特に3位と5位でピラゾール環での置換反応を起こす可能性があります。置換反応の一般的な試薬には、ハロゲン、スルホニルクロリド、およびアルキルハライドがあります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、および酸性または塩基性条件下での過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、および触媒的 hydrogenation。
置換: 塩基または触媒の存在下でのハロゲン(例:塩素、臭素)、スルホニルクロリド、およびアルキルハライド。
形成される主要な生成物
酸化: アルコール、ケトン、およびカルボン酸。
還元: ジヒドロピラゾール誘導体。
置換: ハロゲン化、スルホニル化、およびアルキル化されたピラゾール誘導体。
4. 科学研究への応用
化学
化学では、4-メチル-1-(プロパン-2-イル)-N-{[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-3-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学では、この化合物は、抗菌性、抗真菌性、および抗炎症性などの潜在的な生物活性について研究されています。研究者は、その作用機序と潜在的な治療的用途を理解するために、酵素や受容体などの生物学的標的との相互作用を調査しています。
医学
医学では、この化合物は、薬物候補としての可能性について探求されています。特定の分子標的に相互作用する能力は、新しい医薬品の開発のための有望なリード化合物となっています。研究は、その薬物動態、薬力学、および毒性プロファイルに焦点を当てています。
産業
産業では、この化合物は、ポリマーやコーティングなどの高度な材料の開発に使用されています。その独特の化学的特性は、電子機器、航空宇宙、自動車産業での用途に適しています。
科学的研究の応用
Chemistry
In chemistry, 4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals. Studies focus on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industry
In industry, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, aerospace, and automotive industries.
作用機序
4-メチル-1-(プロパン-2-イル)-N-{[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-3-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、これらの標的の阻害剤または活性剤として作用し、その活性を調節し、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と対象となる標的に依存します。
類似化合物との比較
類似化合物
4-メチル-1-(プロパン-2-イル)-1H-ピラゾール-3-アミン: ピラゾール環が1つしかない、より単純な誘導体。
1-(プロパン-2-イル)-1H-ピラゾール-4-アミン: ピラゾール環が1つとアミン基がある関連化合物。
4-メチル-1-(プロパン-2-イル)-N-(メチル)-1H-ピラゾール-3-アミン: {[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}基の代わりにメチル基がある誘導体。
独自性
4-メチル-1-(プロパン-2-イル)-N-{[1-(プロパン-2-イル)-1H-ピラゾール-4-イル]メチル}-1H-ピラゾール-3-アミンの独自性は、その二重ピラゾール環構造にあります。これは、より単純な誘導体と比較して、安定性と反応性を高めています。この独特の構造により、さまざまな化学修飾と用途が可能になり、研究と産業のさまざまな分野で貴重な化合物となっています。
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H23N5/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4/h7-11H,6H2,1-5H3,(H,15,17) |
InChIキー |
UVBFVGKXJXDVLK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11733999.png)



![2-(4-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11734035.png)

![(3S)-3-amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B11734042.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11734047.png)
![3-(Dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B11734057.png)


![N''-[3-(Dimethylamino)propyl]guanidine; sulfuric acid](/img/structure/B11734092.png)
![3-({[4-(dimethylamino)phenyl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11734096.png)
![4-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11734098.png)
